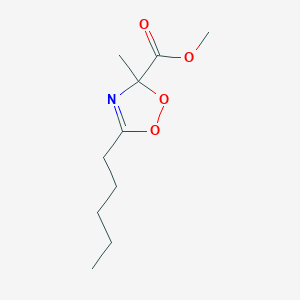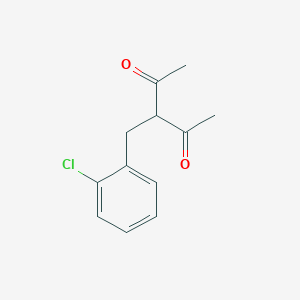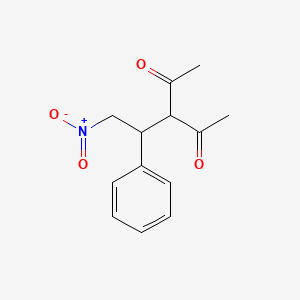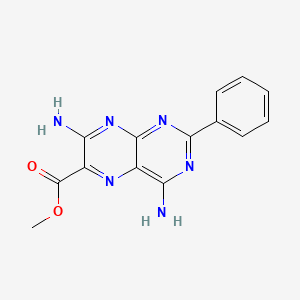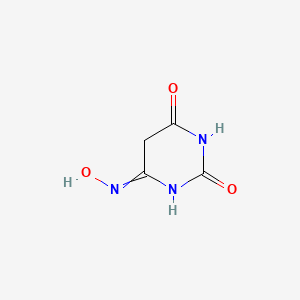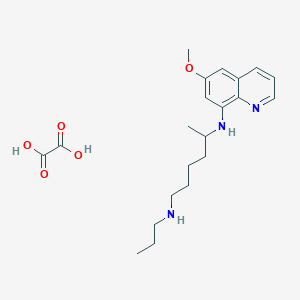![molecular formula C12H12N2O4S3 B14009882 N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide CAS No. 88202-75-9](/img/structure/B14009882.png)
N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide is a heterocyclic compound that features a thiophene ring system Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide typically involves the N-acylation of 2-aminothiophene derivatives. One common method involves reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid under N-acylation conditions . The reaction is usually carried out in the presence of a suitable base and solvent, such as pyridine or triethylamine, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its antifungal and antibacterial activities.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Another thiophene derivative with similar structural features.
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: A compound with a thiadiazole ring system and similar functional groups.
N-(3,5-dinitrothiophen-2-yl)acetamide: A thiophene derivative with nitro groups.
Uniqueness
N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide is unique due to its specific arrangement of functional groups and the presence of both sulfonyl and acetamido groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
88202-75-9 |
|---|---|
Formule moléculaire |
C12H12N2O4S3 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide |
InChI |
InChI=1S/C12H12N2O4S3/c1-7(15)13-9-3-5-11(19-9)21(17,18)12-6-4-10(20-12)14-8(2)16/h3-6H,1-2H3,(H,13,15)(H,14,16) |
Clé InChI |
MVUUITAWDYQWDX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(S1)S(=O)(=O)C2=CC=C(S2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


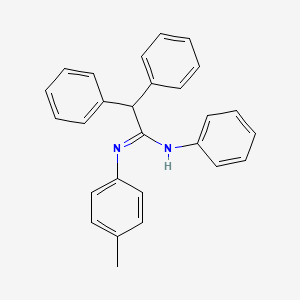
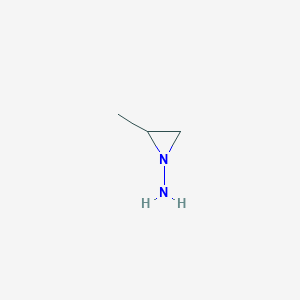
![1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride](/img/structure/B14009831.png)

![1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)


![4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene](/img/structure/B14009861.png)
